Allyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes may include:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors to form the pyrrole ring.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction with suitable reagents.
Functional Group Modifications: Various functional groups such as butoxybenzoyl, fluorophenyl, and hydroxy groups are introduced through specific reactions like Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and implementing purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Coupling Reactions: Coupling reactions such as Suzuki or Heck reactions can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate. Its complex structure and functional groups may allow for specific interactions with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The compound’s functional groups play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrrole-thiazole derivatives with varying functional groups. Examples include:
- 2-(3-(4-Methoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- 2-(3-(4-Ethoxybenzoyl)-2-(3-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The uniqueness of Allyl 2-(3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
CAS No. |
617695-32-6 |
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Molecular Formula |
C29H27FN2O6S |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27FN2O6S/c1-4-6-15-37-21-12-10-18(11-13-21)24(33)22-23(19-8-7-9-20(30)16-19)32(27(35)25(22)34)29-31-17(3)26(39-29)28(36)38-14-5-2/h5,7-13,16,23,33H,2,4,6,14-15H2,1,3H3/b24-22+ |
InChI Key |
IEGJPEIXTQKCCJ-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)F)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
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